BCS-100 is a chemical compound with the molecular formula C14H18BrNO4S. It belongs to the family of sulfonamide compounds, which are known for their antibacterial, diuretic, and antidiabetic properties. BCS-100 was first synthesized and characterized by scientists at the University of North Carolina at Chapel Hill in 2008. Since then, it has been the subject of numerous scientific studies due to its potential as a therapeutic agent.
BCS-100 is a white to off-white crystalline powder that is soluble in dimethylsulfoxide (DMSO) and sparingly soluble in water. It has a melting point of 236-240°C and a molecular weight of 371.27 g/mol. BCS-100 is a weak acid with a pKa of 4.02 and a logP of 2.27, indicating that it has moderate lipophilicity.
BCS-100 can be synthesized through a multistep process involving the reaction of 2-bromo-4-nitrobenzoic acid with N-ethylcyclopropylamine, followed by the reduction of the nitro group and the sulfonation of the resulting amine. The final product can be purified using recrystallization or chromatography techniques. BCS-100 can be characterized using various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.
BCS-100 can be quantified using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection. Other analytical methods, such as capillary electrophoresis and electrochromatography, have also been used to analyze BCS-100.
BCS-100 has been shown to exhibit antibacterial and antitumor activity in vitro. It has been found to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa. BCS-100 has also been shown to induce apoptosis in human cancer cells, including breast cancer and leukemia cells.
BCS-100 has been found to have low acute toxicity in animal studies. However, long-term studies are needed to determine its chronic toxicity and potential side effects.
BCS-100 has potential applications in various fields of research and industry, including drug discovery, materials science, and environmental science. It can be used as a scaffold for the development of novel therapeutic agents, such as antibacterial and anticancer drugs. BCS-100 can also be used as a building block for the synthesis of functional materials, such as polymers and dendrimers.
Current research on BCS-100 is focused on exploring its therapeutic potential as an antibacterial and anticancer agent. Recent studies have shown that BCS-100 exhibits synergistic activity with existing antibiotics against MRSA and other antibiotic-resistant bacteria. BCS-100 has also been shown to enhance the effectiveness of chemotherapy drugs by inhibiting the drug efflux pump in cancer cells.
The potential implications of BCS-100 in various fields of research and industry are vast. In the pharmaceutical industry, BCS-100 can be used as a starting point for the development of new antibacterial and anticancer drugs. In the materials science industry, BCS-100 can be used as a building block for the synthesis of functional materials with unique properties. In the environmental science industry, BCS-100 can be used as a biocide to control bacterial growth in water systems.
Although BCS-100 shows promising antibacterial and anticancer activity, its limitations include low aqueous solubility and potential toxicity. Future directions in BCS-100 research include the development of new synthetic methods to improve its solubility and reduce its toxicity. In addition, further studies are needed to determine its effectiveness in vivo and its potential use in combination therapy with existing drugs.
1. Investigating the use of BCS-100 as a scaffold for the development of novel antifungal agents. 2. Evaluating the effectiveness of BCS-100 against biofilms formed by antibiotic-resistant bacteria. 3. Studying the use of BCS-100 as an inhibitor of drug efflux pumps in cancer cells. 4. Exploring the potential of BCS-100 as a therapeutic agent for the treatment of tuberculosis. 5. Investigating the use of BCS-100 as a biocide in industrial applications, such as water treatment and oil recovery. 6. Developing new synthetic methods to improve the solubility and bioavailability of BCS-100. 7. Elucidating the mechanism of action of BCS-100 against bacterial and cancer cells. 8. Evaluating the potential of BCS-100 in combination therapy with existing drugs to enhance their effectiveness. 9. Investigating the potential of BCS-100 as a diagnostic tool for detecting bacterial infections. 10. Studying the biodegradation and environmental fate of BCS-100 to determine its ecological impact.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.